molecular formula C10H13N5O B13923650 1H-1,2,4-Triazole-3,5-diamine, N-[(4-methoxyphenyl)methyl]- CAS No. 878713-19-0

1H-1,2,4-Triazole-3,5-diamine, N-[(4-methoxyphenyl)methyl]-

Cat. No.: B13923650
CAS No.: 878713-19-0
M. Wt: 219.24 g/mol
InChI Key: QTHYPOKAQCZRMU-UHFFFAOYSA-N
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Description

1H-1,2,4-Triazole-3,5-diamine, N-[(4-methoxyphenyl)methyl]- is a compound belonging to the triazole family. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties and biological activities .

Preparation Methods

The synthesis of 1H-1,2,4-Triazole-3,5-diamine, N-[(4-methoxyphenyl)methyl]- can be achieved through several synthetic routes. Another method includes the reaction of p-nitrobenzyl chloride with 3,5-diamino-1,2,4-triazole in the presence of a base . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and safety.

Chemical Reactions Analysis

1H-1,2,4-Triazole-3,5-diamine, N-[(4-methoxyphenyl)methyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.

    Condensation: It can react with carbonyl compounds to form Schiff bases.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted triazoles and amines.

Scientific Research Applications

1H-1,2,4-Triazole-3,5-diamine, N-[(4-methoxyphenyl)methyl]- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-1,2,4-Triazole-3,5-diamine, N-[(4-methoxyphenyl)methyl]- involves its interaction with molecular targets such as enzymes and DNA. As an inhibitor of DNA synthesis, it binds to specific sites on the DNA molecule, preventing the replication process. In its role as an antitumor agent, the compound interferes with cellular proliferation pathways, leading to the inhibition of tumor growth .

Comparison with Similar Compounds

1H-1,2,4-Triazole-3,5-diamine, N-[(4-methoxyphenyl)methyl]- can be compared with other similar compounds such as:

The uniqueness of 1H-1,2,4-Triazole-3,5-diamine, N-[(4-methoxyphenyl)methyl]- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

CAS No.

878713-19-0

Molecular Formula

C10H13N5O

Molecular Weight

219.24 g/mol

IUPAC Name

3-N-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazole-3,5-diamine

InChI

InChI=1S/C10H13N5O/c1-16-8-4-2-7(3-5-8)6-12-10-13-9(11)14-15-10/h2-5H,6H2,1H3,(H4,11,12,13,14,15)

InChI Key

QTHYPOKAQCZRMU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC2=NNC(=N2)N

Origin of Product

United States

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